3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Catalog No.
S985093
CAS No.
1159512-36-3
M.F
C6H2BrF4N
M. Wt
243.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

CAS Number

1159512-36-3

Product Name

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethyl)pyridine

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

InChI

InChI=1S/C6H2BrF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H

InChI Key

PUNDNGJEKNNZCO-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Br)F)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1Br)F)C(F)(F)F

Chemical Properties

-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound. This means it contains a six-membered ring with alternating carbon and nitrogen atoms, and the ring features aromatic character due to delocalized electrons. The presence of the bromine, fluorine, and trifluoromethyl groups on the ring makes it an electron-withdrawing substituted pyridine. Electronic properties of molecules are crucial factors in determining their reactivity in chemical reactions.

Potential Applications

Scientific research involving 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine focuses on its reactivity and potential applications. Due to the aforementioned electronic properties, the compound might be a useful building block for the synthesis of novel molecules with specific functionalities. Research has explored its use in the synthesis of:

  • Pharmaceuticals PubChem: )
  • Agrochemicals PubChem: )
  • Functional materials ScienceDirect:

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C6H3BrF4N\text{C}_6\text{H}_3\text{BrF}_4\text{N}, and it has a molecular weight of approximately 225.99 g/mol. The trifluoromethyl group significantly enhances its chemical reactivity and solubility in organic solvents, making it useful in various chemical applications.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions, allowing for the formation of new compounds.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the pyridine ring susceptible to electrophilic attack.
  • Oxidation and Reduction Reactions: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, and reduced using lithium aluminum hydride or sodium borohydride.

The biological activity of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is an area of ongoing research. Compounds with similar structures have shown potential as:

  • Pharmaceutical Intermediates: They are often used in the synthesis of biologically active molecules due to their ability to enhance metabolic stability and bioavailability.
  • Agrochemicals: This compound may serve as an intermediate in the development of herbicides, insecticides, and fungicides .

Synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine typically involves:

  • Bromination: Starting with a suitable precursor such as 2-fluoro-6-(trifluoromethyl)pyridine, bromination is performed using bromine or N-bromosuccinimide in the presence of solvents like dichloromethane or acetonitrile.
  • Purification: Following synthesis, purification techniques such as distillation or chromatography are employed to isolate the desired product with high purity .

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine has several applications:

  • Organic Synthesis: It serves as a building block for complex organic molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Its unique properties make it valuable in the design of new drugs.
  • Agricultural Chemistry: It is used in synthesizing crop protection agents due to its efficacy against pests and diseases .

Interaction studies for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine focus on its behavior in biological systems. These studies typically investigate:

  • Binding Affinity: How well the compound interacts with specific enzymes or receptors.
  • Mechanism of Action: Understanding how it forms stable adducts with biological targets, which can lead to therapeutic effects or toxicity.

Such studies are essential for assessing its potential use in drug development and agrochemical applications.

Several compounds share structural similarities with 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine0.90Contains only one fluorine atom
3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine0.85Bromomethyl group provides different reactivity
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid0.80Different functional group compared to pyridines
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine0.90Methyl group instead of difluoro
4-Bromo-2-(trifluoromethyl)pyridine0.80Different position of bromine

The unique combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring imparts distinct chemical properties to 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine compared to these similar compounds .

Fluorinated pyridines represent a critical class of heterocyclic compounds, combining the aromatic stability of pyridine with the unique physicochemical properties imparted by fluorine substituents. The introduction of fluorine atoms or fluorinated groups (e.g., trifluoromethyl, -CF₃) enhances metabolic stability, lipophilicity, and bioavailability, making these compounds indispensable in pharmaceuticals and agrochemicals. For example, over 20% of marketed drugs contain fluorine, with trifluoromethylpyridine (TFMP) derivatives playing a prominent role in crop protection agents such as fluazifop-butyl. The electron-withdrawing nature of fluorine also modulates aromatic ring electronics, enabling precise control over reactivity in catalytic transformations.

Historical Development of Trifluoromethylated Pyridine Derivatives

The synthesis of fluorinated pyridines dates to Swarts’ 1898 report on benzotrichloride fluorination. However, modern methods emerged in the 1980s with the commercialization of TFMP-based herbicides like fluazifop-butyl. Early routes relied on halogen exchange reactions, such as vapor-phase fluorination of trichloromethylpyridines using catalysts like iron fluoride. Advances in C–H functionalization, exemplified by Rh(III)-catalyzed coupling of α-fluoro-α,β-unsaturated oximes with alkynes, enabled efficient access to multi-substituted fluoropyridines. Recent innovations include temporary dearomatization strategies for meta-selective fluorination and electrophilic fluorination using Selectfluor®.

Significance of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine in Contemporary Research

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-36-3) is a versatile intermediate in medicinal and agrochemical synthesis. Its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group enhances metabolic resistance. The compound’s regiochemical profile allows selective functionalization, enabling the construction of complex molecules like kinase inhibitors or herbicide precursors. For instance, it has been utilized in the synthesis of PF-1247324, a pharmaceutical candidate, via late-stage C–H fluorination.

Theoretical Framework for Studying Halogenated Pyridines

The electronic and steric effects of halogen substituents in pyridines are governed by:

  • Inductive and Resonance Effects: Fluorine’s electronegativity withdraws electron density via σ-bonds, while bromine’s polarizability facilitates charge transfer through π-systems.
  • Halogen Bonding: Bromine participates in [N–Br–N]⁺ interactions, influencing molecular packing and reactivity.
  • Steric Considerations: The trifluoromethyl group introduces steric bulk, affecting regioselectivity in substitution reactions.

Computational studies on 2,4-difluoropyridine derivatives reveal that fluorine positioning alters ionization potentials and vibrational modes, with para-fluorine stabilizing cationic states through resonance. These principles extend to 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine, where bromine’s electron-withdrawing effect synergizes with fluorine’s inductive withdrawal to direct electrophilic attacks to specific ring positions.

XLogP3

2.9

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-16

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